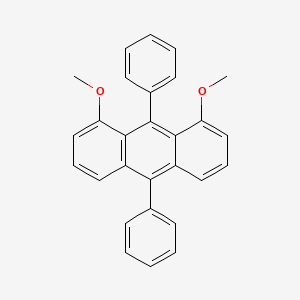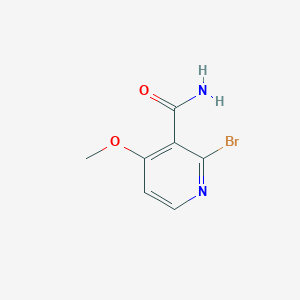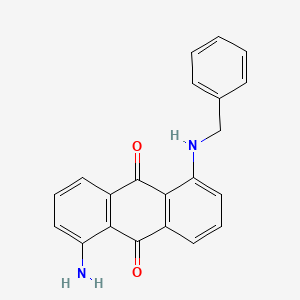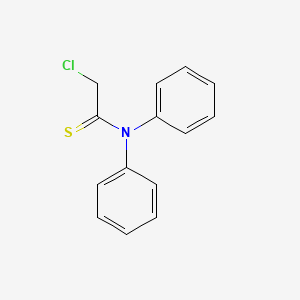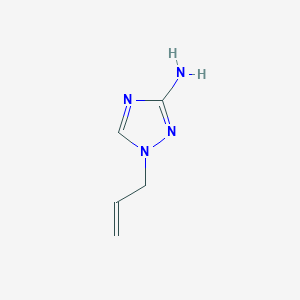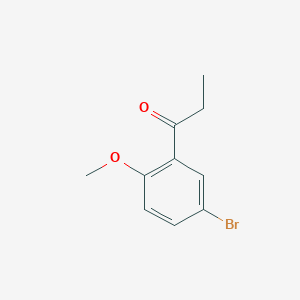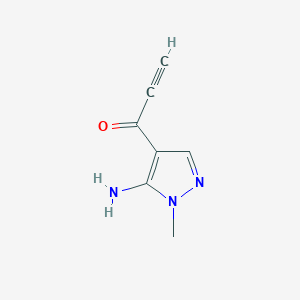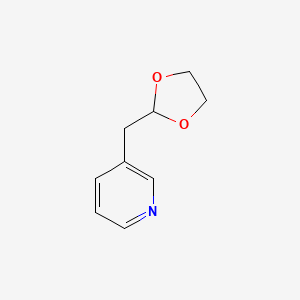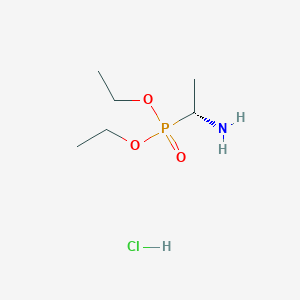
(1R)-1-diethoxyphosphorylethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-diethoxyphosphorylethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a phosphoryl group and an ethanamine backbone. This compound is of interest due to its potential reactivity and utility in synthetic chemistry and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-diethoxyphosphorylethanamine;hydrochloride typically involves the reaction of diethyl phosphite with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced purification techniques such as recrystallization, distillation, or chromatography may be employed to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-diethoxyphosphorylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the phosphoryl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.
Applications De Recherche Scientifique
(1R)-1-diethoxyphosphorylethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound can be used in studies involving phosphoryl group interactions with biological molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which (1R)-1-diethoxyphosphorylethanamine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The ethanamine backbone may also interact with specific proteins or other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-diethoxyphosphorylethanamine: Similar structure but without the hydrochloride salt.
(1R)-1-dimethoxyphosphorylethanamine: Similar but with methoxy groups instead of ethoxy groups.
(1R)-1-diethoxyphosphorylpropanamine: Similar but with a propanamine backbone.
Uniqueness
(1R)-1-diethoxyphosphorylethanamine;hydrochloride is unique due to its specific combination of a phosphoryl group and an ethanamine backbone, which imparts distinct reactivity and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Propriétés
Formule moléculaire |
C6H17ClNO3P |
|---|---|
Poids moléculaire |
217.63 g/mol |
Nom IUPAC |
(1R)-1-diethoxyphosphorylethanamine;hydrochloride |
InChI |
InChI=1S/C6H16NO3P.ClH/c1-4-9-11(8,6(3)7)10-5-2;/h6H,4-5,7H2,1-3H3;1H/t6-;/m1./s1 |
Clé InChI |
YPNAFBJJHSWFNN-FYZOBXCZSA-N |
SMILES isomérique |
CCOP(=O)([C@H](C)N)OCC.Cl |
SMILES canonique |
CCOP(=O)(C(C)N)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


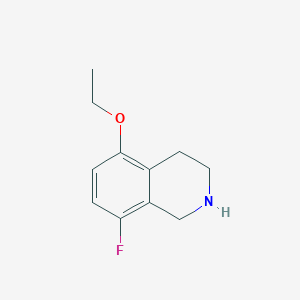

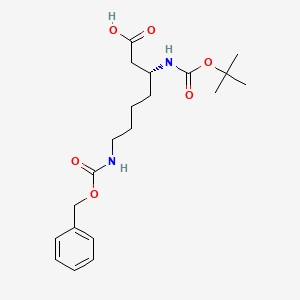
![[(19S)-19-acetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] acetate](/img/structure/B13146560.png)
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
